1-Bromocyclopropanecarboxamide
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Overview
Description
1-Bromocyclopropanecarboxamide is an organic compound with the molecular formula C4H6BrNO It is a brominated derivative of cyclopropanecarboxamide, characterized by the presence of a bromine atom attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromocyclopropanecarboxamide can be synthesized through several methods. One common approach involves the bromination of cyclopropanecarboxamide using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the selective bromination of the cyclopropane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization or chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromocyclopropanecarboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted cyclopropanecarboxamides.
Reduction: The compound can be reduced to cyclopropanecarboxamide using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidative reactions can convert this compound to cyclopropanecarboxylic acid or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products:
Nucleophilic Substitution: Substituted cyclopropanecarboxamides.
Reduction: Cyclopropanecarboxamide.
Oxidation: Cyclopropanecarboxylic acid and other oxidized derivatives.
Scientific Research Applications
1-Bromocyclopropanecarboxamide has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-bromocyclopropanecarboxamide involves its interaction with molecular targets through its bromine atom and amide group. The bromine atom can participate in nucleophilic substitution reactions, while the amide group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-Bromocyclopropanecarboxamide can be compared with other brominated cyclopropane derivatives and cyclopropanecarboxamides. Similar compounds include:
1-Chlorocyclopropanecarboxamide: A chlorinated analog with similar reactivity but different chemical properties due to the presence of chlorine instead of bromine.
Cyclopropanecarboxamide: The non-halogenated parent compound, which lacks the reactivity associated with the halogen atom.
1-Iodocyclopropanecarboxamide:
Properties
IUPAC Name |
1-bromocyclopropane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrNO/c5-4(1-2-4)3(6)7/h1-2H2,(H2,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWDXSFZQLTCTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50612672 |
Source
|
Record name | 1-Bromocyclopropane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50612672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198758-97-3 |
Source
|
Record name | 1-Bromocyclopropane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50612672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromocyclopropane-1-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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